2-Butyl-6-ethoxy-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-ethoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyranone family. Pyranones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with butanal in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-ethoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone or tetrahydropyranone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic properties for treating diseases.
Industry: Utilizing its chemical properties in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-6-methoxy-2H-pyran-3(6H)-one
- 2-Butyl-6-ethoxy-2H-pyran-4(6H)-one
- 2-Butyl-6-ethoxy-3H-pyran-3-one
Uniqueness
2-Butyl-6-ethoxy-2H-pyran-3(6H)-one is unique due to its specific substitution pattern on the pyranone ring. This structural feature may impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
62644-54-6 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-butyl-2-ethoxy-2H-pyran-5-one |
InChI |
InChI=1S/C11H18O3/c1-3-5-6-10-9(12)7-8-11(14-10)13-4-2/h7-8,10-11H,3-6H2,1-2H3 |
InChI Key |
OYRWCMASLRNSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)C=CC(O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.